molecular formula C8H12N2O2 B2612400 Methyl 1-isopropyl-1H-pyrazole-5-carboxylate CAS No. 1006319-17-0

Methyl 1-isopropyl-1H-pyrazole-5-carboxylate

Cat. No. B2612400
CAS RN: 1006319-17-0
M. Wt: 168.196
InChI Key: PJCINBVEPOVJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 1-isopropyl-1H-pyrazole-5-carboxylate” is a chemical compound that falls under the category of pyrazoles . Pyrazoles are a class of organic compounds characterized by a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of pyrazoles, including “Methyl 1-isopropyl-1H-pyrazole-5-carboxylate”, is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The specific molecular structure analysis for “Methyl 1-isopropyl-1H-pyrazole-5-carboxylate” was not found in the search results.


Physical And Chemical Properties Analysis

“Methyl 1-isopropyl-1H-pyrazole-5-carboxylate” has a molecular formula of C5H6N2O2, an average mass of 126.113 Da, and a monoisotopic mass of 126.042931 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 271.1±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has a flash point of 117.8±19.8 °C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Methyl 1-isopropyl-1H-pyrazole-5-carboxylate serves as a valuable scaffold for designing novel drugs. Researchers have explored its potential as an antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agent . Its unique structure and reactivity make it an attractive starting point for drug discovery.

Aryl Hydrocarbon Receptor Modulation

Studies have investigated the impact of Methyl 1-isopropyl-1H-pyrazole-5-carboxylate on the aryl hydrocarbon receptor (AhR). AhR plays a crucial role in immune responses and inflammation. Modulating AhR activity using this compound may have implications for autoimmune diseases and inflammatory conditions .

Insecticidal Properties

Methyl 1-isopropyl-1H-pyrazole-5-carboxylate derivatives have shown insecticidal activity. Researchers have synthesized analogs and evaluated their efficacy against pests. These findings contribute to the development of environmentally friendly insecticides .

Nonracemic γ-Bicyclic Heteroarylpiperazine Synthesis

The compound has been utilized as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine-substituted prolinylthiazolidines. These compounds act as selective dipeptidylpeptidase 4 (DPP-4) inhibitors, potentially aiding in the treatment of diabetes .

Tautomerism Studies

Researchers have explored the tautomeric behavior of Methyl 1-isopropyl-1H-pyrazole-5-carboxylate derivatives. The presence of different substituents influences the preferred tautomer (tautomer (a) or tautomer (b)). Understanding tautomerism is crucial for predicting reactivity and biological activity .

Transition-Metal-Catalyzed Reactions

The compound has been employed in transition-metal-catalyzed reactions for pyrazole synthesis. Researchers have explored diverse methods, including photoredox reactions and one-pot multicomponent processes. These synthetic approaches contribute to the expansion of pyrazole derivatives in chemical research .

Safety and Hazards

“Methyl 1-isopropyl-1H-pyrazole-5-carboxylate” is used for research and development purposes and is not advised for medicinal, household, or other uses . Specific safety and hazard information for this compound was not found in the search results.

properties

IUPAC Name

methyl 2-propan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(2)10-7(4-5-9-10)8(11)12-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCINBVEPOVJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 1H-pyrazole-5-carboxylate (0.6 g) (available from Fluorochem), in acetonitrile (50 ml) was added cesium carbonate (1.55 g) followed by 2-iodopropane (0.476 ml) and the mixture stirred at 20° C. for 18 h. The solvent was removed in vacuo and the residue was partitioned between water (20 ml) and DCM (20 ml) and separated by hydrophobic frit. Purification by chromatography on silica gel (50 g silica), eluting with a gradient of 0-100% ethyl acetate in cyclohexane gave methyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate (0.24 g) as a colourless oil.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.476 mL
Type
reactant
Reaction Step Two

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